molecular formula C17H22ClN5O2 B12275843 5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride

5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride

Cat. No.: B12275843
M. Wt: 363.8 g/mol
InChI Key: CLVSUKBVKIHIOA-UHFFFAOYSA-N
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Description

The compound 5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione hydrochloride (molecular formula: C₁₈H₂₃N₅O₂·HCl) is a pyrimidoquinoline derivative with a hydrochloride salt modification. Its structure features a pyrimido[4,5-b]quinoline core substituted at position 5 with a 3-(dimethylamino)propylamino group and at position 3 with a methyl group . This compound is of interest in medicinal chemistry due to the pyrimidoquinoline scaffold's documented antitumor activity, which is influenced by substituent-driven interactions with biological targets such as DNA or enzymes .

Properties

Molecular Formula

C17H22ClN5O2

Molecular Weight

363.8 g/mol

IUPAC Name

5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride

InChI

InChI=1S/C17H21N5O2.ClH/c1-21(2)10-6-9-18-14-11-7-4-5-8-12(11)19-15-13(14)16(23)22(3)17(24)20-15;/h4-5,7-8H,6,9-10H2,1-3H3,(H2,18,19,20,24);1H

InChI Key

CLVSUKBVKIHIOA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N=C2NC1=O)NCCCN(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline, aromatic aldehyde, and barbituric acid using low transition temperature mixtures as solvents . This process is efficient and environmentally friendly, yielding high-purity products.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as recyclable solvents and catalysts, is becoming increasingly common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and strong nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride involves its interaction with specific molecular targets. It can bind to DNA or proteins, disrupting their normal function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physical Properties of Selected Pyrimidoquinoline Derivatives
Compound Name & Source Substituents Key Features Melting Point (°C) Yield (%)
Target Compound 5-[3-(dimethylamino)propylamino], 3-methyl Hydrochloride salt; tertiary amine for solubility Not reported Not given
3i () 2-cyclohexylamino, 7-methyl Lipophilic cyclohexylamino group 220–225 65
3j () 2-(2-hydroxyethylamino), 9-methyl Hydrophilic hydroxyethylamino substituent 200–210 67
3k () 2-butylamino, 9-methyl Alkyl chain for enhanced membrane permeation 214–216 82
10-Cyclohexyl-5-(3,4-dimethoxyphenyl) derivative () 10-cyclohexyl, 5-(3,4-dimethoxyphenyl) Electron-rich dimethoxyphenyl group; octahydro core Not reported Not given

Key Observations :

  • Substituent Effects: The target compound’s 3-(dimethylamino)propylamino group at position 5 likely enhances water solubility via protonation of the tertiary amine, contrasting with lipophilic groups (e.g., cyclohexyl in 3i) that may improve membrane permeability but reduce solubility .

Pharmacological Implications

Pyrimidoquinolines exhibit antitumor activity through mechanisms such as DNA intercalation or kinase inhibition. Substituents modulate these effects:

  • Target Compound: The dimethylamino propylamino group may facilitate DNA binding via electrostatic interactions, while the methyl group at position 3 could reduce steric hindrance, enhancing target engagement .

Physicochemical Properties

  • Melting Points : Analogs with rigid substituents (e.g., 3i and 3l in ) exhibit higher melting points (220–272°C), suggesting crystalline stability. The target compound’s hydrochloride salt may similarly exhibit high crystallinity, though data is unavailable .
  • Solubility : Hydrochloride salts (e.g., target compound) generally improve aqueous solubility compared to free bases, critical for bioavailability in drug development .

Biological Activity

5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione; hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound involves several steps including the formation of pyrimidine derivatives. A typical synthetic route includes the condensation of appropriate precursors under controlled conditions to yield the target compound. The mechanistic pathways often involve nucleophilic attacks and subsequent cyclizations, which have been characterized using techniques such as NMR and X-ray crystallography.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor for several biological targets:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. Molecular docking studies suggest strong binding affinities to bacterial enzymes such as DNA gyrase, indicating a mechanism of action that disrupts bacterial DNA replication .
  • Anticancer Properties : Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of carbonic anhydrase I, which plays a crucial role in maintaining acid-base balance in tissues. This inhibition could have implications for treating conditions like glaucoma and certain types of cancer .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • In Vitro Studies : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in human cancer cell lines compared to control groups. The IC50 values were determined, showcasing its potency .
  • Molecular Docking Analysis : In silico studies using molecular docking techniques have revealed that the compound binds effectively to target proteins, suggesting a strong interaction that could translate into biological efficacy .
  • Animal Models : Preliminary studies using animal models have indicated that administration of the compound leads to reduced tumor growth rates and improved survival rates compared to untreated controls .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione; hydrochloride have been evaluated:

PropertyFindings
SolubilityModerate solubility in water
PermeabilityHigh permeability across biological membranes
MetabolismPrimarily metabolized by liver enzymes
ToxicityLow toxicity observed in preliminary studies

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